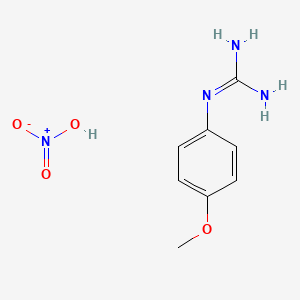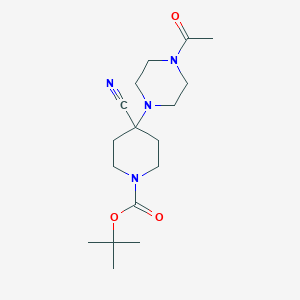![molecular formula C16H16FN3O2 B1392584 [4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid CAS No. 1242882-03-6](/img/structure/B1392584.png)
[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid
Descripción general
Descripción
“[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various chemical reactions. For instance, a catalyst-free and environmentally friendly reaction yielded a pyrazole derivative in excellent yield and short time . The starting material was condensed conventionally with an equimolar quantity of isoniazide .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
Pyrazole derivatives are synthesized through various chemical reactions. For instance, hydrazine-coupled pyrazoles were successfully synthesized .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Pyrazole compounds, including those with structures related to 4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid, have been extensively studied for their synthesis and structural characteristics. For instance, Loh et al. (2013) explored the synthesis of pyrazole compounds and their crystal structures, emphasizing the significance of the dihedral angles formed between the pyrazole and fluoro-substituted rings (Loh et al., 2013).
Antimicrobial and Antitumor Activities
Several studies have investigated the antimicrobial and antitumor properties of pyrazole derivatives. For example, El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives, which were screened for their antibacterial and antifungal activities, as well as their antitumor activity against liver cell lines (El-Borai et al., 2012). Similarly, Kumar et al. (2012) synthesized a series of pyrazoline derivatives and tested them for antimicrobial activity, finding compounds with significant activity comparable to standard drugs (Kumar et al., 2012).
Synthesis of Pyrazole Derivatives
Research has also focused on the synthesis of various pyrazole derivatives. Smyth et al. (2007) discussed the synthesis of cyclic imide products from 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids, highlighting the sensitivity of the cyclization to reaction conditions (Smyth et al., 2007).
Corrosion Inhibition
A study by Lgaz et al. (2020) demonstrated the use of pyrazoline derivatives in corrosion inhibition for mild steel in hydrochloric acid, revealing their potential as effective corrosion inhibitors (Lgaz et al., 2020).
Propiedades
IUPAC Name |
2-[4-[1-(4-fluorophenyl)pyrazol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-14-1-3-15(4-2-14)20-10-13(9-18-20)12-5-7-19(8-6-12)11-16(21)22/h1-5,9-10H,6-8,11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZLTOXHJDKCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CN(N=C2)C3=CC=C(C=C3)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)
![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)
![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)


![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)





![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)
![1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392522.png)
